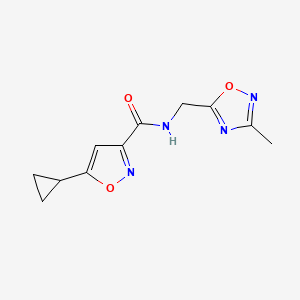
(2S,3S)-Diethyl aziridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Diethyl aziridine-2,3-dicarboxylate, also known as DEAC, is a synthetic compound that has been widely used in scientific research. This molecule is a type of aziridine, which is a three-membered heterocyclic compound that contains a nitrogen atom and two carbon atoms. DEAC is a chiral molecule, meaning that it exists in two mirror-image forms, (2S,3S)- and (2R,3R)-DEAC.
Applications De Recherche Scientifique
Synthesis and Nature Comparison
- (2S,3S)-Diethyl aziridine-2,3-dicarboxylate was synthesized as part of a study to produce (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, a naturally occurring compound. This synthesis involved a two-step process and subsequent hydrolysis, resulting in a product identical to the natural one in all respects (Legters, Thijs, & Zwanenburg, 1991).
Enzyme Inhibition
- Aziridine-2,3-dicarboxylates, including diethyl variants, have been evaluated as potential inhibitors of the cysteine proteinase papain. Their inhibition activity depends on the stereochemistry of the aziridine moiety, with certain derivatives showing higher activity than others (Schirmeister, 1996).
Functional Group Transformations for Synthetic Applications
- Chiral aziridine-2-carboxylates, including (2S)-variants, have important functional groups for synthetic purposes. Their C2 ester group can be transformed into various functional groups like aldehydes, alcohols, amides, and amines, maintaining high yield and defined stereochemistry. They are particularly useful in regio- and stereoselective ring-opening reactions (Ha, Jung, & Lee, 2014).
Synthesis of β-Substituted Aspartates
- The nucleophilic ring opening of trans-aziridine-2,3-dicarboxylate and its derivatives offers a synthetic approach to various β-substituted aspartates. This method allows the creation of β-hydroxy, β-amino, and other derivatives with erythro stereochemistry (Antolini et al., 1997).
Protease Inhibition for Antiplasmodial Applications
- Certain aziridine-2-carboxylic acid derivatives, including aziridine-2,3-dicarboxylates, have shown potency as inhibitors of falcipains, proteases involved in malaria pathogenesis. These compounds exhibit in vitro activity against Plasmodium falciparum, making them leads for new antiplasmodial falcipain inhibitors (Schulz et al., 2007).
Inhibitors of Various Proteases
- Aziridine-2, 3-dicarboxylic acid and its derivatives have been synthesized and tested as inhibitors of cysteine proteases such as papain, cathepsins, and calpains, showing specificity and varying degrees of inhibition. These compounds are noteworthy for their specificity to cysteine proteases and have potential in the development of targeted therapeutics (Schirmeister, 1999).
Propriétés
IUPAC Name |
diethyl (2S,3S)-aziridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRASVHGJDHRS-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate | |
CAS RN |
136314-88-0 |
Source


|
| Record name | 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)